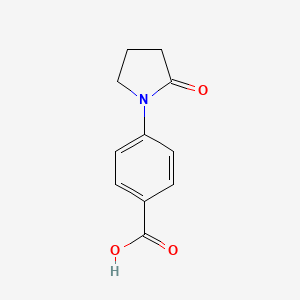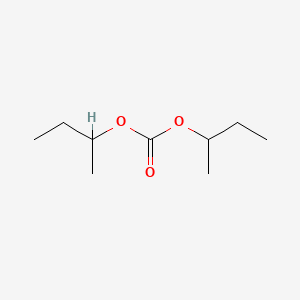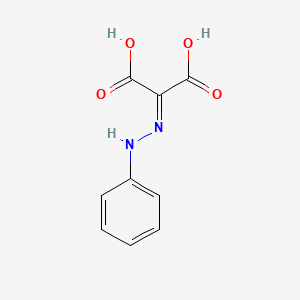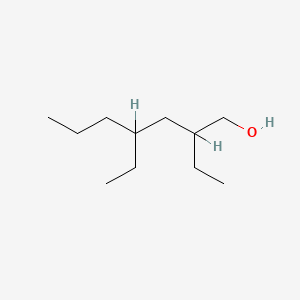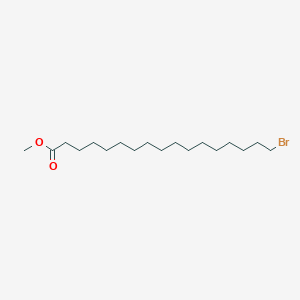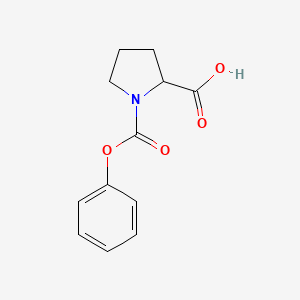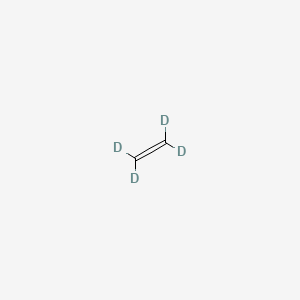
(2H4)Ethylene
Descripción general
Descripción
(2H4)Ethylene, also known as C2D4, is a variant of Ethylene where the hydrogen atoms are replaced by deuterium . Ethylene, with the formula C2H4, is a crucial compound in the chemical industry and is often used in polymer production .
Synthesis Analysis
Ethylene is a plant hormone involved in many aspects of the plant life cycle, including seed germination, root hair development, flower senescence, abscission, and fruit ripening . The production of ethylene is tightly regulated by internal signals during development and in response to environmental stimuli from biotic and abiotic stresses .Molecular Structure Analysis
Ethylene is an unsaturated organic compound with a Carbon-Carbon double bond . Each carbon atom of ethylene is sp2 hybridized . The molecular weight of (2H4)Ethylene is 32.0778 .Chemical Reactions Analysis
The chemical reactions of (2H4)Ethylene can be studied through its ion energetics data . The ionization energy of (2H4)Ethylene has been determined to be 10.528 ± 0.001 eV .Physical And Chemical Properties Analysis
(2H4)Ethylene is a gas under normal conditions . The molecular weight of (2H4)Ethylene is 32.0778 . Ethylene is a colorless gas which has a sweet odor and taste .Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethylene-d4 is used in the synthesis of a variety of chemical compounds. For instance, it is used in the production of Ethylene-d4 glycol , Ethylene-d4 thiourea , Poly (ethylene-d4) , Ethylene-d4-diamine , Ethylene-d4-diamine dihydrochloride , Ethylene-d4 oxide , Metronidazole- (ethylene-d4) , 2-Imidazolidone- (ethylene-d4) , Ethylene carbonate-d4 , Prochloraz- (ethylene-d4) , Diquat dibromide- (ethylene-d4) , and Benzo-1,4-dioxane- (ethylene-d4) .
Vibrational Spectroscopy
Ethylene-d4 is used in vibrational spectroscopy studies. High-resolution infrared spectra have been obtained for polycrystalline C2H4 at 4° and 53°K and for C2D4 at 53°K. The observed multiplet structure of the fundamental vibrations is in good agreement with the group theoretical predictions .
Photoelectron Spectroscopy
The photoelectron spectra of ethylene and ethylene-d4 have been measured using a new high-resolution spectrometer and the 584-Å helium resonance line as a light source. Five ionization potentials have been observed for each compound .
Phase Transition Studies
In C2H4, there is evidence for a gradual phase transition between 4° and 53°K, involving reorientation of the planes of the H atoms of C2H4 molecules in the crystal .
Polymer Research
Ethylene-d4 is used in the production of deuterated polyethylene, a type of polymer. This can be useful in studying the properties and behaviors of polymers .
Pharmaceutical Research
Ethylene-d4 is used in the synthesis of Metronidazole-(ethylene-d4), a derivative of the antibiotic Metronidazole .
Pesticide Research
Ethylene-d4 is used in the synthesis of Prochloraz-(ethylene-d4), a derivative of the fungicide Prochloraz, and Diquat dibromide-(ethylene-d4), a derivative of the herbicide Diquat dibromide .
Organic Chemistry Research
Ethylene-d4 is used in the synthesis of Benzo-1,4-dioxane-(ethylene-d4), a derivative of the organic compound Benzo-1,4-dioxane .
Safety And Hazards
Direcciones Futuras
The future of ethylene research is promising, with a focus on regulatory networks controlling ethylene synthesis and its role in flower development and fruit ripening . There is also interest in the electrochemical reduction of carbon dioxide to ethylene, which could provide a promising way to convert CO2 to chemicals .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterioethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4/c1-2/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGSQFUCUMXWEO-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-98-8 | |
| Record name | Ethene-1,1,2,2-d4, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30218454 | |
| Record name | (2H4)Ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H4)Ethylene | |
CAS RN |
683-73-8 | |
| Record name | Ethene-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H4]ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ethylene-d4?
A1: Ethylene-d4 has the molecular formula C2D4. Its molecular weight is 32.10 g/mol.
Q2: How is the structure of ethylene-d4 confirmed?
A2: Various spectroscopic techniques are employed to characterize ethylene-d4, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. For example, [] utilizes 13C NMR to analyze copolymers containing ethylene-d4. [https://www.semanticscholar.org/paper/d634fed8f82cdcbf5a893929c1c2598b66807b61]
Q3: What are the key vibrational modes observed in ethylene-d4?
A3: Infrared and Raman spectroscopy reveal significant vibrational modes in ethylene-d4, including the ν9 fundamental band around 2341 cm−1 [] and the ν11 band around 2201 cm−1 []. [https://www.semanticscholar.org/paper/5cfa7db7f0a3ba330c97366d67699acb328540b6] [https://www.semanticscholar.org/paper/0bca86ef46d1aeb77eb8bb96b60aa3a19c588c4e]
Q4: How does ethylene-d4 behave in a liquid nitrogen solution?
A4: [] studied the reaction of ethylene-d4 with oxygen atoms in liquid nitrogen solution at 77°K. The primary product observed was ethylene oxide, demonstrating the reactivity of ethylene-d4 in cryogenic conditions. [https://www.semanticscholar.org/paper/486a876a37f679a2122e3c90dc29516cfe6c9835]
Q5: Can ethylene-d4 be incorporated into polymers?
A5: Yes, ethylene-d4 can be copolymerized with other monomers like ethylene and propylene. [] describes the synthesis and characterization of homogeneous copolymers of ethylene-d4 and 1-alkenes using specific catalyst systems. [https://www.semanticscholar.org/paper/c9bd15325962726b7985eaf13f88659a074393be]
Q6: How is ethylene-d4 used in studying catalytic reactions?
A6: Ethylene-d4 serves as a valuable isotopic label to elucidate reaction mechanisms in catalysis. For instance, [] uses ethylene-d4 to investigate the activation mechanism of bimetallic precatalysts in norbornene polymerization. [https://www.semanticscholar.org/paper/a8b8cbca9ce65c8fbf25a0f0eb9a5cc7b0f52bfd]
Q7: Does the use of ethylene-d4 instead of ethylene affect polymerization reactions?
A7: Yes, isotopic substitution can impact polymerization kinetics. [] showed that deuterium, as present in ethylene-d4, decreases the reactivity of ethylene in Ziegler-Natta catalyzed polymerization. [https://www.semanticscholar.org/paper/fccd1c6daec4bc1084170e89b8a177f4866578d9]
Q8: How is computational chemistry used to study ethylene-d4?
A8: Density Functional Theory (DFT) calculations are utilized to study the properties and reactivity of ethylene-d4. [] employed DFT to investigate the equilibrium deuterium isotope effect in the electrophilic bromination of ethylene and ethylene-d4. [https://www.semanticscholar.org/paper/acaa899c02ddf4b08b94177c13be1e522e8200ce]
Q9: Can computational models predict the behavior of ethylene-d4 in chemical reactions?
A9: Yes, theoretical calculations, including those based on the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can help predict the reaction dynamics of ethylene-d4. [] combined experimental data with ab initio calculations and RRKM theory to understand the reaction of the 1-propynyl radical with ethylene and ethylene-d4. [https://www.semanticscholar.org/paper/94b3d2e1364bf16c3e4207dc31ee235988825067]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596218.png)
